Thieno[2,3-b]thiophene
Overview
Description
Thieno[2,3-b]thiophene is a core structure in various conjugated organic opto-electronic materials due to its unique electronic and optical properties. This compound has been extensively studied for its potential in fields such as organic electronics and photovoltaics.
Synthesis Analysis
The synthesis of Thieno[2,3-b]thiophene derivatives has been achieved through various methods, including one-pot sulfurative tetramerization of acetophenones using elemental sulfur, a base, and DMSO under heating conditions. This approach offers a convenient route to Thieno[2,3-b]thiophene cores with verified structures by X-ray crystallography (Nguyen & Retailleau, 2022). Additionally, concise syntheses using Pd-catalyzed Stille or Suzuki coupling reactions have been reported, indicating the versatility and adaptability of synthetic approaches for these compounds (Molecules, 2012).
Molecular Structure Analysis
Thieno[2,3-b]thiophene derivatives exhibit a variety of molecular structures, from linear to more complex fused-ring systems. Their structure has been characterized by various spectroscopic tools, including 1H NMR, 13C NMR, UV–vis spectroscopy, infrared (IR), and X-ray single crystal crystallography. These analyses reveal significant insights into the geometrical parameters and the intramolecular charge transfer interactions, which are crucial for their electronic properties (Mabkhot et al., 2017).
Chemical Reactions and Properties
Thieno[2,3-b]thiophene and its derivatives undergo various chemical reactions that alter their electronic structure and properties. For instance, electropolymerization has been employed to produce polymers with low bandgaps, demonstrating the chemical versatility and the potential for electronic applications of these materials. The polymers exhibit unique electrochemical behavior, indicative of their potential in organic electronics and energy storage applications (Park et al., 2010).
Physical Properties Analysis
The physical properties of Thieno[2,3-b]thiophene derivatives, such as optical and thermal stability, are crucial for their application in electronic devices. These compounds have shown promising thermal stability and optical properties, with absorption spectra indicating strong interactions between molecules in the solid state. Such properties are essential for their application in field-effect transistors and organic semiconductors (Liu et al., 2009).
Chemical Properties Analysis
The chemical robustness of Thieno[2,3-b]thiophene-based molecules, including their selectivity towards functionalization, has been explored. These properties are influenced by the length of alkyl substituents and the structure of mesogenic cores, affecting phase transitions, optical, and electrochemical properties. Such insights are vital for tailoring the properties of these molecules for specific applications (Dong et al., 2013).
Scientific Research Applications
1. Nanoarchitectures and Organic Electronics
Thieno[2,3-b]thiophene analogues are pivotal in the molecular design of multidimensional nanoarchitectures. Their applications span across various domains, including organic electronics. The study by Mishra, Ma, and Bäuerle (2009) emphasizes the role of Thieno[2,3-b]thiophene in functional oligothiophenes, which are crucial for developing nanostructured materials for electronic applications (Mishra, Ma, & Bäuerle, 2009).
2. Field-Effect Transistor Performance
Thieno[2,3-b]thiophene derivatives have demonstrated significant performance in field-effect transistors (FETs). Liu et al. (2009) described the synthesis, characterization, and successful application of these derivatives in FETs, showcasing their potential in organic semiconductors (Liu et al., 2009).
3. Semiconductor Polymers
Incorporating Thieno[2,3-b]thiophene into polythiophene backbones leads to air-stable, semiconducting polymers with high charge carrier mobilities. Heeney et al. (2005) explored this application, demonstrating the significance of Thieno[2,3-b]thiophene in creating efficient semiconductor materials (Heeney et al., 2005).
4. Organic Solar Cells
Thieno[2,3-b]thiophene-based electron acceptors are utilized in high-performance bulk-heterojunction organic solar cells. Liu et al. (2016) highlighted its role in achieving efficient power conversion efficiencies, emphasizing its potential in renewable energy technologies (Liu et al., 2016).
5. Antimicrobial Studies
Thieno[2,3-b]thiophene derivatives have shown promise in antimicrobial applications. Kheder and Mabkhot (2012) synthesized novel derivatives and conducted successful antimicrobial evaluations, indicating their potential in medicinal chemistry (Kheder & Mabkhot, 2012).
Safety And Hazards
Future Directions
Thieno[2,3-b]thiophene has various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . It is a potential template for biologically active compounds . It is also used in the synthesis of fullerene-donor-fullerene triads .
properties
IUPAC Name |
thieno[2,3-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBTXTFFTYXOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102803-21-4 | |
Record name | Thieno[2,3-b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102803-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80179708 | |
Record name | Thieno(2,3-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]thiophene | |
CAS RN |
250-84-0 | |
Record name | Thieno[2,3-b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno(2,3-b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000250840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIENO(2,3-B)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN68ZU79VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Liquid thiophthene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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